N-Methyl-dosimertinib-d5

Description

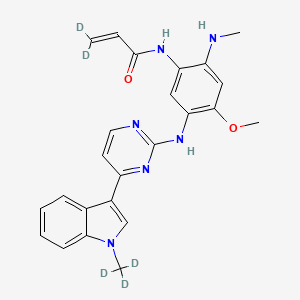

Structure

3D Structure

Properties

Molecular Formula |

C24H24N6O2 |

|---|---|

Molecular Weight |

433.5 g/mol |

IUPAC Name |

3,3-dideuterio-N-[4-methoxy-2-(methylamino)-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide |

InChI |

InChI=1S/C24H24N6O2/c1-5-23(31)27-19-12-20(22(32-4)13-18(19)25-2)29-24-26-11-10-17(28-24)16-14-30(3)21-9-7-6-8-15(16)21/h5-14,25H,1H2,2-4H3,(H,27,31)(H,26,28,29)/i1D2,3D3 |

InChI Key |

MXOAYBHVDKUSDI-LVASGBLVSA-N |

Isomeric SMILES |

[2H]C(=CC(=O)NC1=CC(=C(C=C1NC)OC)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C([2H])([2H])[2H])[2H] |

Canonical SMILES |

CNC1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-Methyl-dosimertinib-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Methyl-dosimertinib-d5, a deuterated stable isotope-labeled compound. The document details the core science of its parent compound, dosimertinib (B10856489), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and the specific applications of this compound as an internal standard in bioanalytical assays. Included are its mechanism of action, physicochemical properties, detailed experimental protocols for its use, and relevant signaling pathways. This guide is intended to serve as a critical resource for professionals engaged in the research and development of targeted cancer therapies.

Introduction to Dosimertinib and its Deuterated Analogs

Dosimertinib is a deuterated analogue of osimertinib (B560133), a highly potent and selective third-generation EGFR-TKI.[1] Osimertinib was a significant advancement in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with tumors harboring EGFR mutations, including the T790M resistance mutation.[2] The development of dosimertinib was driven by the goal of improving upon the pharmacokinetic profile of osimertinib.[2] Deuteration, the replacement of hydrogen atoms with their stable isotope deuterium (B1214612), can slow down drug metabolism, potentially leading to improved drug exposure and a more favorable side-effect profile.[3]

This compound is a specialized chemical tool derived from dosimertinib. Its primary role is not as a therapeutic agent itself, but as a high-fidelity internal standard for use in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] The five deuterium atoms give it a distinct mass from its non-deuterated counterpart, allowing for precise quantification in complex biological matrices, which is crucial for pharmacokinetic and metabolic studies.[4][]

Core Mechanism of Action: EGFR Pathway Inhibition

Dosimertinib, like osimertinib, exerts its therapeutic effect by irreversibly inhibiting mutant forms of the epidermal growth factor receptor (EGFR).[2] In many NSCLC cases, mutations in the EGFR gene lead to its constitutive activation, which in turn activates downstream signaling pathways that drive tumor cell proliferation and survival.[6][7]

The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[8] Dosimertinib selectively binds to the cysteine-797 residue in the ATP-binding pocket of mutant EGFR, effectively blocking its kinase activity and shutting down these pro-survival signals.[8] Its high selectivity for mutant EGFR over wild-type EGFR helps to minimize off-target effects and associated toxicities.[9]

Physicochemical and Structural Data

This compound is structurally analogous to dosimertinib, with the key differences being the addition of a methyl group and the substitution of five hydrogen atoms with deuterium. The precise location of the N-methylation and deuteration is critical for its function as an internal standard. Based on the structure of osimertinib and its metabolites, the N-methyl group is likely on the indole (B1671886) ring, and the deuterium atoms are strategically placed to prevent in-source fragmentation during mass spectrometry.

| Property | Dosimertinib | This compound (Inferred) |

| Chemical Formula | C₂₈H₃₃N₇O₂[10] | C₂₉H₃₂D₅N₇O₂ |

| Molecular Weight | 504.6 g/mol [10] | ~522.7 g/mol |

| IUPAC Name | 3,3-dideuterio-N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide[10] | Inferred: N-[2-({2-(dimethylamino)ethyl}methylamino)-4-methoxy-5-({4-[1-(methyl-d3)-1H-indol-3-yl]pyrimidin-2-yl}amino)phenyl]acrylamide-d2 |

| Primary Application | EGFR Tyrosine Kinase Inhibitor for NSCLC[2] | Stable Isotope-Labeled Internal Standard for Bioanalytical Assays[4] |

| CAS Number | 2403760-70-1 (free base)[10] | Not broadly available |

Experimental Protocols

The primary application of this compound is as an internal standard in the quantification of a corresponding analyte (e.g., N-Methyl-dosimertinib) in biological samples. Below is a representative LC-MS/MS protocol.

Objective

To quantify the concentration of an analyte (e.g., a dosimertinib metabolite) in human plasma using this compound as a stable isotope-labeled internal standard (SIL-IS).

Materials and Reagents

-

Human plasma (K₂EDTA as anticoagulant)

-

Analyte reference standard

-

This compound (as Internal Standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Sample Preparation: Protein Precipitation

-

Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

-

To 50 µL of each plasma sample in a microcentrifuge tube, add 5 µL of the this compound working solution (e.g., 500 ng/mL in 50% acetonitrile).

-

Vortex briefly to mix.

-

Add 150 µL of acetonitrile to precipitate plasma proteins.[11]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.[11]

-

Carefully transfer 100 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.[11]

Liquid Chromatography Conditions

-

LC System: UPLC System (e.g., Waters ACQUITY, Sciex Exion)[11]

-

Column: C18 column (e.g., Phenomenex Kinetex C18, 2.1 x 50 mm, 2.6 µm)[11]

-

Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water[11]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5% to 95% B

-

2.5-3.5 min: Hold at 95% B

-

3.5-3.6 min: 95% to 5% B

-

3.6-5.0 min: Hold at 5% B (re-equilibration)

-

Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 4500, Waters Xevo TQ-S)[11]

-

Ionization Source: Electrospray Ionization (ESI), positive mode

-

Ion Source Temperature: 500°C

-

Ion Spray Voltage: 4500 V

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Hypothetical):

-

Analyte (N-Methyl-dosimertinib): Q1: m/z 519.3 → Q3: m/z 446.4 (Collision Energy: 35 V)

-

IS (this compound): Q1: m/z 524.3 → Q3: m/z 451.4 (Collision Energy: 35 V) (Note: Exact m/z values must be optimized empirically)

-

Bioanalytical Workflow Visualization

The use of a stable isotope-labeled internal standard is integral to modern bioanalytical workflows, ensuring accuracy and precision by correcting for variations during sample processing and analysis.[12][13]

Conclusion

This compound represents a critical tool in the advanced stages of drug development and clinical research for dosimertinib and related EGFR inhibitors. While not a therapeutic agent itself, its role as a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of analytes in biological matrices. This capability underpins the robust pharmacokinetic, metabolic, and toxicokinetic studies that are essential for regulatory approval and the safe and effective clinical use of novel targeted therapies for non-small cell lung cancer. This guide provides the foundational technical information required for researchers to effectively utilize this important analytical standard.

References

- 1. dosimertinib | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Metabolism and pharmacokinetic study of deuterated osimertinib | Semantic Scholar [semanticscholar.org]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of the osimertinib analogue (C-005) as potent EGFR inhibitor against NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dosimertinib free base | C28H33N7O2 | CID 162623670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. An UPLC-MS/MS Method for Determination of Osimertinib in Rat Plasma: Application to Investigating the Effect of Ginsenoside Rg3 on the Pharmacokinetics of Osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. crimsonpublishers.com [crimsonpublishers.com]

N-Methyl-dosimertinib-d5 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-dosimertinib-d5 is a deuterated analog of a metabolite of Dosimertinib. Dosimertinib is a deuterated form of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Osimertinib is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations, including the T790M resistance mutation. The incorporation of deuterium (B1214612) in these molecules is a strategy to alter their pharmacokinetic profiles, potentially enhancing their metabolic stability and therapeutic efficacy. This guide provides a comprehensive overview of the chemical structure, properties, and the mechanistic context of this compound, along with relevant experimental protocols and pathway diagrams.

Chemical Structure and Properties

The precise publicly available data for this compound is limited. However, based on its nomenclature and the known metabolism of its parent compounds, a putative structure can be proposed. The core structure is based on the pyrimido[5,4-b]indole scaffold, characteristic of this class of EGFR inhibitors. The "d5" designation indicates the presence of five deuterium atoms, which are strategically placed to influence the molecule's metabolism.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 2719690-98-7 | [1] |

| Molecular Formula | C₂₈H₂₈D₅N₇O₂ | Inferred |

| Molecular Weight | Approximately 504.64 g/mol | Inferred |

| IUPAC Name | Inferred based on parent structure. | N/A |

| Canonical SMILES | Inferred based on parent structure. | N/A |

| Physical Appearance | Typically a solid. | N/A |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | N/A |

| Storage Conditions | Store at -20°C or -80°C, protected from light and moisture. | General recommendation |

Note: Some properties are inferred due to the limited availability of public data for this specific deuterated metabolite.

Mechanism of Action and Signaling Pathway

The mechanism of action of this compound is intrinsically linked to its parent compound, Dosimertinib, which functions as an irreversible inhibitor of mutant EGFR. By covalently binding to a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain, it blocks the downstream signaling pathways that drive tumor cell proliferation and survival.[2][3] The primary signaling cascades inhibited are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, based on standard methodologies for characterizing tyrosine kinase inhibitors and their metabolites, the following protocols can be outlined.

In Vitro Metabolism Assay using Human Liver Microsomes

This protocol is designed to assess the metabolic stability of this compound.

Materials:

-

This compound

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) with an internal standard (e.g., a structurally similar, stable isotope-labeled compound)

-

Incubator, centrifuge, and LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate HLMs in phosphate buffer at 37°C.

-

Add this compound to the HLM suspension to initiate the reaction.

-

Start the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Vortex and centrifuge the samples to precipitate proteins.

-

Transfer the supernatant for LC-MS/MS analysis to quantify the remaining amount of this compound.

-

The rate of disappearance of the parent compound is used to calculate metabolic stability parameters like half-life and intrinsic clearance.

Quantification in Biological Matrices by LC-MS/MS

This protocol outlines a general method for the quantification of this compound in plasma for pharmacokinetic studies.

Materials:

-

Plasma samples containing this compound

-

Internal Standard (IS) solution

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

-

LC-MS/MS system with a suitable C18 column

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add the IS solution.

-

Add 300 µL of ice-cold protein precipitation solvent.

-

Vortex for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for this compound and the IS.

-

Quantify the analyte by comparing the peak area ratio of the analyte to the IS against a standard curve.

-

Western Blot Analysis of EGFR Pathway Modulation

This protocol is to assess the effect of this compound on the phosphorylation of EGFR and downstream targets like ERK.

Materials:

-

NSCLC cell line (e.g., H1975 with L858R/T790M mutation)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels, transfer apparatus, and membranes (e.g., PVDF)

-

Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-ERK, anti-total ERK, and a loading control like anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Plate H1975 cells and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound for a specified time.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells with lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein levels to total protein and the loading control.

-

Conclusion

This compound, as a deuterated metabolite of the potent EGFR inhibitor Dosimertinib, is a compound of significant interest for researchers in oncology and drug development. Its study can provide valuable insights into the metabolism, pharmacokinetics, and activity of deuterated drugs. The provided information and protocols serve as a foundational guide for the investigation of this and similar compounds. Further research is warranted to fully elucidate its specific properties and potential therapeutic relevance.

References

Navigating the Metabolic Landscape of Dosimertinib: A Technical Guide to its N-Desmethyl Metabolites and the Role of Deuterated Analogs in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dosimertinib, a deuterated analog of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) osimertinib (B560133), represents a strategic advancement in the treatment of non-small cell lung cancer (NSCLC). Its design aims to leverage the kinetic isotope effect to modulate metabolic pathways, thereby improving its pharmacokinetic profile and potentially reducing metabolite-driven toxicities. This technical guide provides an in-depth exploration of the metabolism of Dosimertinib, focusing on its primary N-desmethyl metabolites. It will elucidate the crucial role of N-Methyl-dosimertinib-d5, not as a metabolite, but as a critical tool—a stable isotope-labeled internal standard—for the precise quantification of Dosimertinib in biological matrices. This document will detail the experimental protocols for metabolic assessment, present comparative quantitative data, and visualize the pertinent biological and experimental workflows.

Introduction: The Rationale for Deuteration in EGFR Inhibitors

Osimertinib is a cornerstone in the therapy of EGFR-mutated NSCLC. However, its metabolism, primarily through N-demethylation by cytochrome P450 enzymes CYP3A4 and CYP3A5, leads to the formation of active metabolites, notably AZ5104 and AZ7550.[1] While these metabolites contribute to the overall efficacy, they also present distinct pharmacological and toxicological profiles. Dosimertinib was developed to alter this metabolic cascade. By strategically replacing hydrogen atoms with deuterium (B1214612) at sites of metabolic activity, the C-D bond, being stronger than the C-H bond, can slow down the rate of enzymatic cleavage, a phenomenon known as the kinetic isotope effect. This modification is intended to decrease the formation of certain metabolites, potentially leading to a more favorable pharmacokinetic and safety profile.[2][3]

A common misconception pertains to the nomenclature of deuterated compounds used in research. This compound is the stable isotope-labeled analog of Dosimertinib itself, where the methyl group on the indole (B1671886) ring is deuterated. Its primary and critical application is as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate quantification of the parent drug, Dosimertinib. It is not a metabolite. This guide will focus on the true metabolites of Dosimertinib, which are the N-desmethyl species.

The Metabolic Pathway of Dosimertinib

The principal metabolic transformation of Dosimertinib, analogous to Osimertinib, is N-demethylation. This process, predominantly mediated by CYP3A4/5 enzymes in the liver, results in the formation of two major active metabolites:

-

N-desmethyl-dosimertinib (circulating metabolite corresponding to AZ7550)

-

N-desmethyl-dosimertinib (circulating metabolite corresponding to AZ5104)

The deuteration of Dosimertinib is specifically designed to influence the rate of formation of these metabolites.

Signaling Pathway of Dosimertinib and its Metabolites

Dosimertinib and its active N-desmethyl metabolites exert their therapeutic effect by irreversibly inhibiting mutant forms of the Epidermal Growth Factor Receptor (EGFR). This inhibition blocks the downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and growth in EGFR-driven cancers.

Quantitative Data Presentation

The strategic deuteration of Dosimertinib leads to a notable difference in the generation of its N-desmethyl metabolites when compared to Osimertinib. The following tables summarize the available quantitative data from preclinical studies.

Table 1: In Vitro Metabolic Stability of Dosimertinib vs. Osimertinib in Liver Microsomes

| Compound | Species | Incubation Time (min) | Metabolite Formed | Concentration (nM) |

| Dosimertinib | Human | 60 | N-desmethyl (AZ5104 analog) | < 1.0 |

| Rat | 60 | N-desmethyl (AZ5104 analog) | < 1.0 | |

| Dog | 60 | N-desmethyl (AZ5104 analog) | < 1.0 | |

| Monkey | 60 | N-desmethyl (AZ5104 analog) | < 1.0 | |

| Mouse | 60 | N-desmethyl (AZ5104 analog) | < 1.0 | |

| Osimertinib | Human | 60 | AZ5104 | > 10.0 |

| Rat | 60 | AZ5104 | 54.7 | |

| Dog | 60 | AZ5104 | > 10.0 | |

| Monkey | 60 | AZ5104 | > 10.0 | |

| Mouse | 60 | AZ5104 | > 10.0 |

Data compiled from preclinical studies. Absolute values can vary based on experimental conditions.

Table 2: Comparative Pharmacokinetic Parameters of Dosimertinib and Osimertinib in Rats (Oral Dosing)

| Parameter | Dosimertinib | Osimertinib |

| AUC (nM*h) | Significantly Higher | Baseline |

| Cmax (nM) | Significantly Higher | Baseline |

| Metabolite (AZ5104 analog) AUC | Significantly Lower | Baseline |

This table represents a qualitative summary from studies indicating that deuteration leads to higher systemic exposure of the parent drug and lower exposure to the N-desmethyl metabolite (AZ5104 analog).[4]

Experimental Protocols

In Vitro Metabolism in Human Liver Microsomes

This protocol outlines a typical experiment to assess the metabolic stability and metabolite formation of Dosimertinib.

Objective: To compare the rate of N-desmethyl metabolite formation from Dosimertinib and Osimertinib in a human liver microsomal system.

Materials:

-

Dosimertinib and Osimertinib

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN) for reaction termination

-

Internal Standard: this compound for Dosimertinib; Osimertinib-d3 for Osimertinib

-

LC-MS/MS system

Procedure:

-

Preparation: Thaw HLM on ice. Prepare working solutions of Dosimertinib, Osimertinib, and the NADPH regenerating system in phosphate buffer.

-

Incubation Mixture: In a microcentrifuge tube, pre-warmed to 37°C, combine the phosphate buffer, HLM (final concentration typically 0.5-1 mg/mL), and the test compound (Dosimertinib or Osimertinib, final concentration typically 1 µM).

-

Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: Incubate the mixture at 37°C with gentle shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.

-

Termination: Stop the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing the appropriate internal standard (this compound or Osimertinib-d3).

-

Sample Processing: Vortex the samples to precipitate proteins. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent drug and the formation of N-desmethyl metabolites.

In Vivo Pharmacokinetic Study in Preclinical Models

This protocol provides a general framework for an in vivo study in rodents.

Objective: To determine and compare the pharmacokinetic profiles of Dosimertinib and its N-desmethyl metabolites with those of Osimertinib.

Materials:

-

Test animals (e.g., Sprague-Dawley rats)

-

Dosing vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 in water)

-

Dosimertinib and Osimertinib formulations

-

Blood collection supplies (e.g., capillaries, EDTA tubes)

-

LC-MS/MS system and validated bioanalytical method

Procedure:

-

Animal Acclimation: Acclimate animals to the facility conditions for at least one week.

-

Dosing: Administer a single oral dose of Dosimertinib or Osimertinib to respective groups of animals.

-

Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).

-

Plasma Preparation: Process blood samples immediately to obtain plasma by centrifugation.

-

Sample Storage: Store plasma samples at -80°C until analysis.

-

Bioanalysis:

-

Thaw plasma samples on ice.

-

Perform protein precipitation by adding acetonitrile containing the appropriate internal standard (this compound for Dosimertinib and its metabolites).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to determine the concentrations of the parent drug and its N-desmethyl metabolites.

-

-

Pharmacokinetic Analysis: Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life) for the parent drug and metabolites using appropriate software.

The Role of this compound in Bioanalysis

As established, this compound is not a metabolite but a stable isotope-labeled internal standard (SIL-IS). In quantitative LC-MS/MS assays, an ideal internal standard should have physicochemical properties nearly identical to the analyte of interest to account for variability during sample preparation, extraction, and analysis.

Why this compound is the Gold Standard for Dosimertinib Quantification:

-

Co-elution: It chromatographically co-elutes with Dosimertinib.

-

Similar Ionization: It experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source.

-

Correction for Variability: By normalizing the analyte's response to the internal standard's response, any loss or variation during the analytical process is corrected for, leading to high accuracy and precision.

The use of this compound is fundamental for generating reliable pharmacokinetic data, which is essential for understanding drug metabolism, exposure-response relationships, and for the overall clinical development of Dosimertinib.

References

- 1. Discovery of Dosimertinib, a Highly Potent, Selective, and Orally Efficacious Deuterated EGFR Targeting Clinical Candidate for the Treatment of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 3. pure.au.dk [pure.au.dk]

- 4. Metabolism and pharmacokinetic study of deuterated osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of N-Methyl-dosimertinib-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-dosimertinib-d5 is the deuterated stable isotope-labeled form of a metabolite of dosimertinib (B10856489). Dosimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), developed to improve upon the pharmacokinetic profile of osimertinib (B560133). This guide delves into the core mechanism of action of the parent compound, dosimertinib, and elucidates the critical role of this compound in its research and development. While direct pharmacological data on this compound is limited due to its primary use as an internal standard, its properties are intrinsically linked to the therapeutic action of dosimertinib. This document will detail the EGFR signaling pathway, the inhibitory action of dosimertinib, the impact of deuteration on its metabolic profile, and provide relevant experimental protocols.

Introduction to Dosimertinib and the Role of Deuteration

Dosimertinib is a deuterated analog of osimertinib, a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1][2] Osimertinib potently and irreversibly inhibits EGFR mutants, including the T790M resistance mutation, while sparing wild-type EGFR, thereby reducing toxicity.[1][3] However, its metabolism can lead to the formation of active metabolites that may contribute to off-target effects.

Deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a strategy employed to alter the pharmacokinetic properties of a drug.[3][4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect. This effect can slow down the rate of metabolic reactions that involve the cleavage of a C-H bond, often mediated by cytochrome P450 enzymes.[3] In the case of dosimertinib, strategic deuteration aims to reduce the formation of certain metabolites, potentially leading to a more favorable pharmacokinetic and safety profile compared to osimertinib.[2]

This compound, as a deuterated metabolite, is an essential tool for the precise quantification of dosimertinib and its metabolites in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] Its near-identical chemical properties to the endogenous metabolite, but distinct mass, allow it to serve as an ideal internal standard, correcting for variability during sample processing and analysis.[5]

Mechanism of Action: Inhibition of the EGFR Signaling Pathway

The primary mechanism of action of dosimertinib, inherited from osimertinib, is the irreversible inhibition of mutant EGFR. EGFR is a receptor tyrosine kinase that, upon activation by ligands like epidermal growth factor (EGF), triggers downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[3] In NSCLC, activating mutations in EGFR lead to its constitutive activation, driving tumorigenesis.

Dosimertinib targets EGFR with activating mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation, which often arises after treatment with first- or second-generation EGFR TKIs.[1][4] The acrylamide (B121943) group in dosimertinib's structure forms a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of mutant EGFR.[3] This irreversible binding blocks the kinase activity of the receptor, thereby inhibiting the phosphorylation of downstream signaling proteins.

The key signaling pathways inhibited by dosimertinib include:

-

PI3K-Akt Pathway: This pathway is crucial for cell survival and proliferation. Its inhibition by dosimertinib leads to apoptosis (programmed cell death) of cancer cells.[3]

-

MAPK/ERK Pathway: This pathway is involved in cell growth, differentiation, and survival. Dosimertinib's blockade of this pathway contributes to its anti-proliferative effects.[3][6]

The selective inhibition of mutant EGFR over wild-type EGFR is a hallmark of third-generation TKIs like dosimertinib, leading to a wider therapeutic window and reduced side effects compared to earlier generation inhibitors.[1]

Quantitative Data

While specific quantitative pharmacological data for this compound is not available due to its role as an analytical standard, the following tables summarize the reported in vitro and in vivo efficacy of its parent compound, dosimertinib.

Table 1: In Vitro Antiproliferative Activity of Dosimertinib

| Cell Line | EGFR Mutation Status | IC50 (nM) |

| A431 | Wild-Type | 243.9 |

| H1975 | L858R/T790M | 28.4 |

| BaF3 | EGFR-L858R/T790M | 18.0 |

| BaF3 | EGFR-del19/T790M | 3.5 |

Data sourced from MedChemExpress product information, citing Chen C, et al.[6]

Table 2: In Vivo Antitumor Activity of Dosimertinib in a Mouse Xenograft Model

| Treatment Group (Oral Gavage, Daily for 24 days) | Tumor Growth Inhibition (TGI) |

| Dosimertinib (1.5 mg/kg) | 72.94% |

| Dosimertinib (3 mg/kg) | 97.62% |

Data sourced from MedChemExpress product information.[6]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway

Caption: EGFR signaling pathway inhibited by Dosimertinib.

Experimental Workflow

Caption: Workflow for quantifying Dosimertinib using LC-MS/MS.

Experimental Protocols

The following provides a generalized protocol for the quantification of dosimertinib in a biological matrix, such as plasma, using this compound as an internal standard. This protocol is based on established methods for osimertinib analysis and should be optimized for specific laboratory conditions.[5][7]

Objective

To accurately quantify the concentration of dosimertinib and its primary metabolites in plasma samples using an ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.

Materials and Reagents

-

Dosimertinib reference standard

-

This compound (internal standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

-

Ultrapure water

-

Control plasma (human or animal, as appropriate)

-

Calibrators and quality control (QC) samples

Instrumentation

-

UPLC system coupled with a tandem mass spectrometer (e.g., Sciex, Waters, Agilent)

-

Analytical column (e.g., BEH C18, 2.1 x 50 mm, 1.7 µm)

-

Centrifuge capable of reaching >10,000 x g

-

Calibrated pipettes

Sample Preparation

-

Thaw plasma samples, calibrators, and QC samples on ice.

-

To 50 µL of each sample in a microcentrifuge tube, add 5 µL of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 150 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the clear supernatant to a UPLC vial for analysis.

UPLC-MS/MS Conditions

-

Mobile Phase A: 0.1% formic acid and 10 mM ammonium acetate in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A suitable gradient to ensure separation of the analytes from matrix components.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for dosimertinib, its metabolites, and this compound must be optimized. The precursor ion for this compound will be 5 mass units higher than the non-deuterated metabolite.

Data Analysis

The concentration of dosimertinib and its metabolites in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing this ratio to the calibration curve.

Conclusion

This compound is a critical analytical tool that enables the robust and accurate study of dosimertinib, a promising next-generation EGFR inhibitor. The mechanism of action of dosimertinib is centered on the irreversible inhibition of mutant EGFR, leading to the blockade of key downstream signaling pathways involved in cancer cell proliferation and survival. The strategic use of deuteration in dosimertinib aims to optimize its pharmacokinetic properties, and the availability of deuterated standards like this compound is paramount for its clinical development and therapeutic drug monitoring. The protocols and data presented in this guide provide a foundational resource for researchers in the field of targeted cancer therapy.

References

- 1. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dosimertinib-d5 mesylate | C29H37N7O5S | CID 162623669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Deuterated drug - Wikipedia [en.wikipedia.org]

- 7. Development and validation of a UPLC-MS/MS method for quantification of osimertinib (AZD9291) and its metabolite AZ5104 in human plasma: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

N-Methyl-dosimertinib-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Methyl-dosimertinib-d5, a deuterated analog of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Dosimertinib (B10856489). This document covers its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation.

Core Compound Information

This compound, also known as Dosimertinib-d5, is a precision-engineered molecule designed for enhanced metabolic stability. The strategic incorporation of five deuterium (B1214612) atoms aims to reduce the formation of toxic metabolites compared to its non-deuterated counterpart, osimertinib (B560133), a standard-of-care therapy for non-small cell lung cancer (NSCLC) with EGFR mutations.

Data Presentation: Chemical and Physical Properties

| Property | Value | Source |

| Compound Name | This compound / Dosimertinib-d5 mesylate | PubChem |

| CAS Number | 2719690-98-7 (this compound) 2403760-72-3 (Dosimertinib-d5 mesylate) | Huayuanchem[1], PubChem[2] |

| Molecular Formula | C₂₉H₃₇N₇O₅S (mesylate salt) | PubChem[2] |

| Molecular Weight | 600.7 g/mol (mesylate salt) | PubChem[2] |

Mechanism of Action and Signaling Pathway

Dosimertinib is a highly selective, irreversible inhibitor of EGFR. It targets both the sensitizing EGFR mutations (such as exon 19 deletions and the L858R mutation) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][4]

The mechanism of action involves the formation of a covalent bond between the acrylamide (B121943) moiety of dosimertinib and the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain.[4] This irreversible binding blocks the autophosphorylation of EGFR, thereby inhibiting the activation of downstream pro-survival signaling pathways.[4] The primary signaling cascades affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, both of which are critical for tumor cell proliferation, growth, and survival.[5][6][7]

Visualization: EGFR Signaling Pathway and Inhibition by Dosimertinib

Caption: EGFR signaling and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Cell Viability Assay (IC₅₀ Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) using a cell-based assay like the MTS or CCK-8 assay.[8]

Materials:

-

NSCLC cell lines (e.g., H1975 for T790M mutation)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTS or CCK-8 reagent

-

Plate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium.

-

Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[8]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be 0.1 nM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration (typically ≤ 0.5%).[8]

-

Remove the medium from the wells and add 100 µL of the drug solutions.

-

Incubate for 72 hours.[8]

-

-

Viability Measurement:

-

Data Analysis:

-

Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[8]

-

Visualization: IC₅₀ Determination Workflow

Caption: A generalized workflow for IC₅₀ value determination.

Western Blot Analysis for EGFR Phosphorylation

This protocol is for assessing the inhibition of EGFR phosphorylation (p-EGFR) in response to this compound treatment.[9][10]

Materials:

-

NSCLC cells (e.g., A431 or H1975)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total EGFR, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membrane

-

ECL substrate and imaging system

Procedure:

-

Cell Culture and Treatment:

-

Protein Extraction:

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with anti-total EGFR and then a loading control antibody (e.g., β-actin) to ensure equal protein loading.[10]

-

In Vivo Xenograft Mouse Model

This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.[11][12]

Materials:

-

Immunodeficient mice (e.g., athymic nude or NSG mice, 6-8 weeks old)[11]

-

NSCLC cells (e.g., H1975)

-

This compound formulation for oral gavage

-

Vehicle control solution

-

Digital calipers

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject 5-10 million cells in 100-200 µL of PBS/Matrigel into the flank of each mouse.[11]

-

Monitor mice for tumor formation.

-

-

Treatment:

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

-

Administer this compound (e.g., 1-10 mg/kg) or vehicle control daily via oral gavage.[13]

-

-

Monitoring and Endpoints:

-

Measure tumor volume 2-3 times per week using calipers. Calculate volume using the formula: (Length × Width²)/2.[11]

-

Monitor animal body weight and overall health as indicators of toxicity.

-

The study concludes when tumors in the control group reach a predetermined size or after a set duration.

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate the tumor growth inhibition (TGI) for the treatment group relative to the vehicle control.

-

Synthesis Overview

The synthesis of this compound follows a similar pathway to that of osimertinib, a multi-step process involving the construction of the key pyrimidine-indole core structure. The critical difference is the strategic introduction of deuterium atoms. This is typically achieved by using deuterated starting materials, such as methyl-d3 iodide for the N-methylation of the indole (B1671886) ring and a deuterated acryloyl chloride for the final acylation step.[14][15][16][17]

Conclusion

This compound represents a refined therapeutic agent with the potential for an improved safety profile due to its deuteration. The information and protocols provided in this guide offer a comprehensive resource for researchers in the field of oncology and drug development to further investigate its efficacy and clinical potential in treating EGFR-mutated NSCLC.

References

- 1. 【this compound】this compound CAS号:2719690-98-7【结构式 性质 活性】-化源网 [chemsrc.com]

- 2. Dosimertinib-d5 mesylate | C29H37N7O5S | CID 162623669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis and evaluation of the osimertinib analogue (C-005) as potent EGFR inhibitor against NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Gold Standard of Quantification: An In-depth Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, particularly within the demanding realm of drug development and bioanalysis, the pursuit of accuracy and precision is paramount. This technical guide provides a comprehensive exploration of deuterated internal standards, the cornerstone of robust and reliable quantification. From fundamental principles to detailed experimental protocols and data interpretation, this document serves as a critical resource for scientists striving to enhance the integrity of their analytical methods.

Core Principles: Why Deuterated Standards Reign Supreme

In quantitative mass spectrometry, an internal standard (IS) is essential for correcting analytical variability.[1] An ideal internal standard is a compound of known concentration added to all samples, calibrators, and quality controls at the earliest stage of analysis.[2] Its purpose is to mimic the analyte of interest throughout the entire analytical process, thereby compensating for variations in sample preparation, injection volume, instrument response, and, most critically, matrix effects.[3]

Deuterated internal standards, a type of stable isotope-labeled (SIL) internal standard, are molecules where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612) (²H or D).[3][4] This subtle mass modification, easily detectable by a mass spectrometer, does not significantly alter the molecule's physicochemical properties.[3] This near-identical chemical behavior is the key to their superiority, allowing them to co-elute with the analyte and experience virtually identical ionization efficiency and matrix effects.[2] This makes them the "gold standard" for quantitative mass spectrometry.[1][2]

The fundamental principle is relative quantitation. By adding a constant, known amount of the deuterated standard to every sample, the ratio of the analyte's signal to the internal standard's signal is used for quantification.[3] This ratio remains stable even if absolute signal intensities fluctuate, ensuring reliable and reproducible results.[2]

The Logical Framework of Internal Standardization

The application of a deuterated internal standard follows a clear logical workflow designed to ensure accurate quantification by correcting for analytical variability.

Caption: Workflow of internal standardization in mass spectrometry.

Advantages in Drug Development and Bioanalysis

The use of deuterated internal standards is not merely a best practice but a critical component for ensuring data integrity in regulated environments. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for the use of stable isotope-labeled internal standards in bioanalytical method validation.[5] The International Council for Harmonisation (ICH) M10 guideline further solidifies this as a global standard.[5][6]

The primary advantage in drug development is the mitigation of matrix effects.[7] Biological matrices such as plasma and urine are complex and can cause ion suppression or enhancement, leading to unreliable data.[7] A co-eluting deuterated internal standard normalizes these effects, leading to more accurate and precise results.[7] This is crucial for pharmacokinetic and toxicokinetic studies where accurate concentration measurements are vital.

Quantitative Data Summary

The implementation of deuterated internal standards significantly enhances the quality of bioanalytical data. The following tables summarize typical performance improvements and validation acceptance criteria.

Table 1: Comparison of Assay Performance with Deuterated vs. Analog Internal Standards

| Performance Metric | Deuterated Internal Standard (D-IS) | Structural Analog Internal Standard (A-IS) |

| Precision (%CV) | Typically < 15% (often < 10%) | Can be > 15%, more variable |

| Accuracy (%Bias) | Typically within ± 15% (often ± 10%) | Can exceed ± 15%, more susceptible to bias |

| Matrix Effect | Effectively compensated | Incomplete compensation, leading to variability |

| Regulatory Acceptance | Highly recommended by FDA, EMA, ICH[5] | May be acceptable if SIL-IS is not available, but requires more rigorous validation[8][9] |

Table 2: Typical Bioanalytical Method Validation Acceptance Criteria (ICH M10)

| Validation Parameter | Acceptance Criteria |

| Calibration Curve | r² ≥ 0.99, ≥ 75% of standards within ± 15% of nominal (± 20% at LLOQ) |

| Accuracy & Precision (QC Samples) | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Mean accuracy within ± 15% of nominal (± 20% at LLOQ).[10] |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in at least 6 sources of blank matrix.[6] |

| Matrix Effect | IS-normalized matrix factor should have a CV ≤ 15%. |

| Recovery | Should be consistent and reproducible, though 100% is not required.[10] |

| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Mean concentration of stability samples within ± 15% of nominal concentration.[10] |

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the successful implementation of deuterated internal standards. Below are generalized methodologies for common sample preparation techniques.

Protein Precipitation (PPT) for Plasma Samples

This is a rapid and straightforward method for removing the majority of proteins from a plasma sample.[1]

Objective: To extract an analyte and its deuterated internal standard from plasma by precipitating proteins with an organic solvent.

Materials:

-

Plasma sample

-

Deuterated internal standard stock solution

-

Cold acetonitrile (B52724) (ACN) with 0.1% formic acid

-

Microcentrifuge tubes

-

Pipettes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Add 10 µL of the deuterated internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold ACN with 0.1% formic acid to induce protein precipitation.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean LC vial.

-

The sample is now ready for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) for Urine Samples

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.[1]

Objective: To selectively isolate an analyte and its deuterated internal standard from a urine sample using a solid-phase extraction cartridge.

Materials:

-

Urine sample

-

Deuterated internal standard stock solution

-

SPE cartridges (e.g., C18)

-

Methanol (B129727) (for conditioning and elution)

-

Water (for equilibration)

-

Wash solution (e.g., 5% methanol in water)

-

Elution solvent (e.g., acetonitrile or methanol with modifier)

-

Vacuum manifold

-

Collection tubes

Procedure:

-

Add 10 µL of the deuterated internal standard working solution to 1 mL of the urine sample and vortex.

-

Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge.

-

Equilibration: Pass 1 mL of water through each cartridge. Do not let the cartridge bed dry out.

-

Loading: Load the pre-treated urine sample onto the cartridge.

-

Washing: Pass 1 mL of the wash solution through the cartridge to remove interfering substances.

-

Elution: Place clean collection tubes in the manifold. Elute the analyte and internal standard with 1 mL of the elution solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Bioanalytical Method Validation Workflow

The validation of a bioanalytical method using a deuterated internal standard is a critical process to ensure its suitability for its intended purpose, adhering to regulatory guidelines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. fda.gov [fda.gov]

N-Methyl-dosimertinib-d5: A Technical Guide for Non-Small Cell Lung Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-dosimertinib-d5, also known as Dosimertinib (B10856489), is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed for the treatment of non-small cell lung cancer (NSCLC). As a deuterated analog of osimertinib (B560133), dosimertinib was designed to have a more favorable safety profile by reducing the formation of the toxic metabolite, AZ5104.[1][2] Preclinical studies have demonstrated its potent anti-tumor efficacy and encouraging pharmacokinetic properties, leading to its advancement into clinical trials.[3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development in the field of NSCLC.

Introduction

Osimertinib is a standard-of-care treatment for patients with advanced EGFR-mutated NSCLC.[1][2] However, its metabolism can lead to the formation of a toxic metabolite, AZ5104, which is associated with adverse effects.[1][2] this compound is a structurally similar molecule to osimertinib, with five deuterium (B1214612) atoms strategically placed on the N-methyl group of the indole (B1671886) ring and the acrylamide (B121943) moiety. This isotopic substitution slows down the metabolism at this site, leading to reduced formation of the toxic metabolite and potentially a better safety profile.[1][2]

Mechanism of Action

Similar to osimertinib, this compound is a potent and selective inhibitor of both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[3] It forms a covalent bond with the cysteine residue at position 797 (Cys797) in the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition of the receptor.[3][5][6] This blockade of EGFR signaling inhibits downstream pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for tumor cell proliferation and survival.[7]

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by this compound.

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Quantitative Preclinical Data

In Vitro Potency

This compound demonstrates potent inhibitory activity against EGFR-mutant NSCLC cell lines.

| Cell Line | EGFR Mutation | This compound IC50 (nM) | Osimertinib IC50 (nM) |

| H1975 | L858R/T790M | 28.4 | 15.0 |

| PC-9 | Exon 19 del | Not Reported | 13.0 |

| HCC827 | Exon 19 del | Not Reported | 11.0 |

| A431 | Wild-Type | 243.9 | Not Reported |

Data compiled from multiple sources. IC50 values can vary between different studies and experimental conditions.

Preclinical Pharmacokinetics (Rat Model)

| Parameter | This compound | Osimertinib |

| Dose (mg/kg) | 5 (oral) | 5 (oral) |

| Cmax (ng/mL) | 1030 ± 230 | 850 ± 150 |

| Tmax (h) | 4.0 ± 1.0 | 6.0 ± 2.0 |

| AUC (0-t) (ng·h/mL) | 12500 ± 2100 | 10800 ± 1800 |

| Bioavailability (%) | ~45% | ~40% |

Data are presented as mean ± standard deviation. Pharmacokinetic parameters can vary between species and experimental setups.[8][9]

Experimental Protocols

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous NSCLC xenograft model.[1][10][11]

Caption: Experimental Workflow for In Vivo Xenograft Studies.

Methodology:

-

Cell Culture: Culture H1975 (EGFR L858R/T790M) human NSCLC cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Animal Model: Use female athymic nude mice, 6-8 weeks old.

-

Tumor Cell Implantation: Harvest H1975 cells and resuspend in sterile PBS. Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth by measuring the length and width with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control and this compound).

-

Drug Administration: Prepare this compound in a vehicle solution (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80 in water). Administer the drug or vehicle orally by gavage once daily at the desired dose (e.g., 5 mg/kg).

-

Monitoring: Measure tumor volume and body weight twice weekly.

-

Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, western blotting).

Western Blot for Phospho-EGFR Inhibition

This protocol details the steps to assess the inhibition of EGFR phosphorylation by this compound in NSCLC cells.[12][13][14]

Caption: Experimental Workflow for Western Blotting.

Methodology:

-

Cell Culture and Treatment: Seed H1975 cells in 6-well plates. Once they reach 70-80% confluency, starve the cells in serum-free medium for 12-16 hours. Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) for 2 hours. Stimulate with 50 ng/mL of human EGF for 15 minutes before lysis.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature protein samples by boiling with Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies: rabbit anti-phospho-EGFR (Tyr1068), rabbit anti-total EGFR, and mouse anti-β-actin (loading control). After washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.

Cell Viability (MTT) Assay

This protocol is for determining the IC50 value of this compound by assessing its effect on the viability of NSCLC cells.[4][15][16]

Methodology:

-

Cell Seeding: Seed H1975 cells in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Clinical Development

This compound has entered Phase I clinical trials in China (registration numbers: CXHL2000060 and CXHL2000061) to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced NSCLC.[1][2][3] The successful completion of these trials will be a crucial step in establishing its clinical utility.

Conclusion

This compound represents a promising next-generation EGFR-TKI for the treatment of NSCLC. Its deuteration strategy offers the potential for an improved safety profile compared to osimertinib, a significant advantage in a therapeutic landscape where long-term treatment and quality of life are paramount. The preclinical data strongly support its continued investigation, and the ongoing clinical trials will provide definitive insights into its efficacy and safety in patients. The experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the understanding and application of this novel therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of Dosimertinib, a Highly Potent, Selective, and Orally Efficacious Deuterated EGFR Targeting Clinical Candidate for the Treatment of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the structural activity relationship of the Osimertinib: A covalent inhibitor of double mutant EGFRL858R/T790M tyrosine kinase for the treatment of Non-Small Cell Lung Cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. L718Q mutant EGFR escapes covalent inhibition by stabilizing a non-reactive conformation of the lung cancer drug osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of osimertinib-resistant epidermal growth factor receptor EGFR-T790M/C797S - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacological effects of osimertinib on a chicken chorioallantoic membrane xenograft model with the EGFR exon‐19‐deleted advanced NSCLC mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Zebrafish Xenograft Model of Human Lung Cancer for Evaluating Osimertinib Resistance | Semantic Scholar [semanticscholar.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. MTT assay protocol | Abcam [abcam.com]

An In-Depth Technical Guide to the Metabolic Pathway of Dosimertinib to N-Methyl-dosimertinib

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dosimertinib (B10856489), a deuterated analogue of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) osimertinib (B560133), is designed for the treatment of non-small-cell lung cancer (NSCLC). Its structural modification—deuterium substitution at the N-methyl indole (B1671886) moiety—serves to alter its metabolic fate, specifically to reduce the formation of a primary toxic metabolite associated with osimertinib, thereby potentially improving the safety profile of the drug. This technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of N-Methyl-dosimertinib, a key N-desmethyl metabolite. It consolidates available quantitative data, details relevant experimental protocols, and visualizes the core metabolic and signaling pathways.

Metabolic Pathway of Dosimertinib

The primary metabolism of dosimertinib, much like its parent compound osimertinib, is mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal isoform involved.[1][2] The main metabolic pathways for osimertinib are oxidation and dealkylation.[1]

N-demethylation is a critical metabolic route, leading to two key pharmacologically active metabolites for osimertinib: AZ5104 and AZ7550.[3] Dosimertinib was specifically engineered to inhibit the metabolic pathway that produces the analogue of AZ5104.[3] The deuteration of the N-methyl group on the indole ring creates a stronger carbon-deuterium bond compared to the carbon-hydrogen bond in osimertinib. This "kinetic isotope effect" significantly slows down the N-demethylation at this specific site, leading to a marked reduction in the formation of the corresponding metabolite, AZ5104-D2.[3]

Consequently, the metabolic focus shifts towards other pathways, including N-demethylation at the dimethylaminoethyl group, which results in the formation of N-Methyl-dosimertinib (the deuterated analogue of AZ7550).

Figure 1: Metabolic Pathway of Dosimertinib.

Quantitative Metabolic Data

While direct kinetic parameters (Km, Vmax) for the specific conversion of dosimertinib to N-Methyl-dosimertinib are not available in the reviewed literature, valuable data from studies on dosimertinib's metabolites and the kinetics of the parent compound, osimertinib, provide important context.

In Vitro Metabolism of Dosimertinib in Human Liver Microsomes (HLM)

Studies have quantified the relative abundance of dosimertinib metabolites following incubation with HLM, highlighting the success of the deuteration strategy in shifting the metabolic profile away from the formation of AZ5104-D2.

| Metabolite | Relative Abundance in HLM | Reference |

| M6 (demethylated) | 15.58% | [4] |

| M3 (demethylated) | 1.85% | [4] |

| M11 (oxidative) | 1.47% | [4] |

| AZ5104-D2 (demethylated) | < 0.1% | [4] |

Table 1: Relative abundance of dosimertinib metabolites in HLM.

Comparative Kinetic Data: Osimertinib Metabolism

To provide a benchmark for CYP3A4-mediated metabolism, the Michaelis-Menten kinetic parameters for the metabolism of the non-deuterated parent compound, osimertinib, have been determined. This data pertains to the overall metabolism of osimertinib, not specifically the formation of one metabolite.

| System | Km (μM) | Vmax (pmol/min/μg protein) | Reference |

| Human Liver Microsomes (HLM) | 41.96 ± 4.39 | 0.05 ± 0.00 | [5] |

| Rat Liver Microsomes (RLM) | 26.81 ± 2.85 | 0.03 ± 0.00 | [5] |

Table 2: Kinetic parameters for osimertinib metabolism.

Experimental Protocols

The following sections detail representative methodologies for key experiments used to characterize the metabolism of dosimertinib.

In Vitro Metabolism in Human Liver Microsomes

This protocol describes a typical experiment to determine the metabolic stability and profile of a compound like dosimertinib in HLM.

4.1.1 Reagents and Materials

-

Test Compound: Dosimertinib, dissolved in DMSO to create a stock solution.

-

Microsomes: Pooled Human Liver Microsomes (HLM), stored at -80°C.

-

Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or a pre-made solution of NADPH.

-

Buffer: 0.1 M Phosphate (B84403) buffer, pH 7.4.

-

Quenching Solution: Acetonitrile (B52724) containing an internal standard (e.g., a structurally similar compound not found in the matrix).

-

Control Compound: A compound with known metabolic stability (e.g., testosterone (B1683101) for CYP3A4 activity).

4.1.2 Incubation Procedure

-

Thaw HLM at 37°C and dilute to a final protein concentration of 0.5-1.0 mg/mL in 0.1 M phosphate buffer.

-

Prepare incubation mixtures in microcentrifuge tubes by adding the HLM suspension and the test compound (final concentration typically 1 µM to ensure first-order kinetics).

-

Pre-warm the incubation mixtures at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH solution (final concentration typically 1 mM).

-

Incubate at 37°C with gentle agitation. Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding a 2-3 fold volume of ice-cold acetonitrile (containing the internal standard).

-

Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

4.1.3 Sample Analysis (UHPLC-MS/MS)

-

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer (UHPLC-MS/MS).

-

Column: A reverse-phase C18 column (e.g., Kinetex EVO C18).

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Ionization: Electrospray ionization in positive mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for dosimertinib, N-Methyl-dosimertinib, and the internal standard.

4.1.4 Data Analysis

-

The peak area ratio of the analyte to the internal standard is plotted against incubation time.

-

The natural log of the percentage of the parent compound remaining is plotted versus time.

-

The slope of the linear portion of this plot gives the elimination rate constant (k).

-

The in vitro half-life (t½) is calculated as 0.693/k.

Figure 2: Experimental Workflow for In Vitro Metabolism Study.

Mechanism of Action: EGFR Signaling Pathway

Dosimertinib exerts its therapeutic effect by inhibiting the EGFR signaling pathway, which is a critical driver of cell proliferation, survival, and differentiation in many forms of NSCLC. Upon binding of ligands like Epidermal Growth Factor (EGF), the EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of downstream signaling cascades, primarily the RAS/RAF/MAPK and PI3K/AKT pathways. Dosimertinib, as an irreversible inhibitor, covalently binds to a cysteine residue in the ATP-binding site of EGFR, preventing its activation and blocking these downstream signals.

References

- 1. Metabolic Disposition of Osimertinib in Rats, Dogs, and Humans: Insights into a Drug Designed to Bind Covalently to a Cysteine Residue of Epidermal Growth Factor Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. Metabolism and pharmacokinetic study of deuterated osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. The Influence of CYP3A4 Genetic Polymorphism and Proton Pump Inhibitors on Osimertinib Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Physical and Chemical Properties of N-Methyl-dosimertinib-d5 and its Core Scientific Context

Disclaimer: Publicly available information specifically for "N-Methyl-dosimertinib-d5" is limited. This guide focuses on the closely related and well-documented compound, Dosimertinib-d5 mesylate , which is the deuterated form of Dosimertinib. Dosimertinib is a deuterated analog of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The information presented here is based on available data for these related compounds and is intended to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Core Compound Data: Physical and Chemical Properties

The following table summarizes the computed physical and chemical properties of Dosimertinib-d5 mesylate, the deuterated mesylate salt of Dosimertinib. Deuterium labeling is a common strategy in drug development to alter pharmacokinetic profiles.[1][2]

| Property | Value | Source |

| Molecular Formula | C29H37N7O5S | PubChem[3] |

| Molecular Weight | 600.7 g/mol | PubChem[3] |

| Exact Mass | 600.28907221 Da | PubChem[3] |

| IUPAC Name | 3,3-dideuterio-N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonic acid | PubChem[3] |

| InChI Key | FUKSNUHSJBTCFJ-FYWAFROVSA-N | PubChem[3] |

| SMILES | [2H]C(=CC(=O)NC1=CC(=C(C=C1N(C)CCN(C)C)OC)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C([2H])([2H])[2H])[2H].CS(=O)(=O)O | PubChem[3] |

| CAS Number | 2403760-72-3 | PubChem[3] |

| Hydrogen Bond Donor Count | 3 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 9 | PubChem[3] |

| Rotatable Bond Count | 10 | PubChem[3] |

Mechanism of Action: Targeting the EGFR Signaling Pathway

Dosimertinib, like its parent compound Osimertinib, is a third-generation, irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4][5] Its primary mechanism of action is the selective inhibition of mutant forms of EGFR, including those with sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation.[4][6] The T790M mutation is a common cause of resistance to first- and second-generation EGFR tyrosine kinase inhibitors.[4]

The key features of its mechanism of action include:

-

Irreversible Covalent Binding: Dosimertinib forms a covalent bond with the cysteine-797 (C797) residue in the ATP-binding pocket of the EGFR kinase domain.[4][7] This irreversible binding permanently inactivates the receptor, blocking its downstream signaling.

-

Selectivity for Mutant EGFR: It exhibits significantly higher potency against mutant forms of EGFR compared to the wild-type receptor.[4][6] This selectivity helps to minimize off-target effects and improve the therapeutic window.

-

Inhibition of Downstream Signaling: By blocking EGFR activation, Dosimertinib effectively shuts down critical downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[8][9][10] These pathways are crucial for regulating cell proliferation, survival, growth, and differentiation.[8][11][12]

EGFR Signaling Pathway Inhibition by Dosimertinib

Caption: EGFR Signaling Pathway Inhibition by Dosimertinib.

Experimental Protocols

The characterization of a tyrosine kinase inhibitor like Dosimertinib involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.

In Vitro Kinase Assay